3,5-dibroMothiophene-2-carboxaMide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

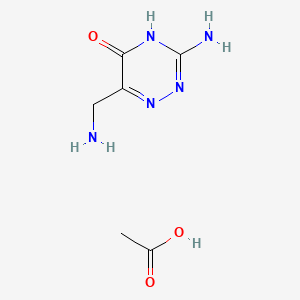

3,5-dibroMothiophene-2-carboxaMide is a chemical compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 . It is also known by other names such as 2-Thiophenecarboxamide, 3,5-dibromo- .

Molecular Structure Analysis

The molecular structure of 3,5-dibroMothiophene-2-carboxaMide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Further structural analysis can be performed through molecular docking calculations .Physical And Chemical Properties Analysis

3,5-dibroMothiophene-2-carboxaMide has a molecular weight of 284.956 and a density of 2.2±0.1 g/cm3 . The boiling point is 307.3±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3,5-Dibromothiophene-2-carboxamide has been explored for its potential in the synthesis of thiophene derivatives. These derivatives are significant due to their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can potentiate radiotherapy and chemotherapy in cancer treatment. The compound has been used in the synthesis of various thiophenecarboxamides and related compounds (Shinkwin, Whish, & Threadgill, 1999).

Molecular Transformations and Applications

- Research has shown that lithiation of 2,5-dibromothiophene, a closely related compound, followed by silylation, yields derivatives like 3,5-dibromo-2-trimethylsilylthiophene. These transformations are key in further chemical synthesis and have implications for designing novel compounds (Lukevics et al., 2001).

Structural and Spectroscopic Studies

- The structural and spectroscopic characteristics of thiophene derivatives, including those related to 3,5-dibromothiophene-2-carboxamide, have been extensively studied. These studies include crystal structure determination and analysis of molecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Biomedical Research

- In the context of biomedical research, derivatives of thiophene, including those related to 3,5-dibromothiophene-2-carboxamide, have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential therapeutic applications of these compounds in treating tuberculosis and other bacterial infections (Amini, Navidpour, & Shafiee, 2008).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3,5-dibroMothiophene-2-carboxaMide are not available, research on thiophene derivatives is ongoing due to their wide range of applications in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, suggests potential for further functionalization .

Wirkmechanismus

Target of Action

3,5-dibromothiophene-2-carboxamide is a thiophene-based compound . Thiophene-based compounds have been extensively studied for their exceptional optical and conductive properties . They are primarily used in the synthesis of regioregular polythiophenes, which are used in electronic and optoelectronic applications .

Mode of Action

It is known that thiophene-based compounds interact with their targets through various organometallic polycondensation strategies . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .

Biochemical Pathways

The synthesis of regioregular polythiophenes, which are derived from thiophene-based compounds, involves various biochemical pathways . These pathways lead to the production of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

The result of the action of 3,5-dibromothiophene-2-carboxamide is the synthesis of regioregular polythiophenes with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . These properties make these materials highly useful in electronic and optoelectronic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3,5-dibromo thiophene-2-carboxamide can be achieved through a four-step process involving bromination, amidation, and deprotection reactions.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Phosphorus pentabromide", "Dimethylformamide", "Ammonium hydroxide", "Sodium hydroxide", "Hydrogen peroxide", "Methanol" ], "Reaction": [ { "Step 1": "Bromination of Thiophene-2-carboxylic acid", "Reactants": "Thiophene-2-carboxylic acid, Phosphorus pentabromide", "Product": "3,5-dibromo thiophene-2-carboxylic acid" }, { "Step 2": "Amidation of 3,5-dibromo thiophene-2-carboxylic acid", "Reactants": "3,5-dibromo thiophene-2-carboxylic acid, Dimethylformamide, Ammonium hydroxide", "Product": "3,5-dibromo thiophene-2-carboxamide" }, { "Step 3": "Deprotection of 3,5-dibromo thiophene-2-carboxamide", "Reactants": "3,5-dibromo thiophene-2-carboxamide, Sodium hydroxide", "Product": "3,5-dibromo thiophene-2-carboxylic acid" }, { "Step 4": "Bromination of 3,5-dibromo thiophene-2-carboxylic acid", "Reactants": "3,5-dibromo thiophene-2-carboxylic acid, Hydrogen peroxide, Methanol", "Product": "3,5-dibromo thiophene-2-carboxamide" } ] } | |

CAS-Nummer |

111860-06-1 |

Molekularformel |

C5H3Br2NOS |

Molekulargewicht |

284.953 |

IUPAC-Name |

3,5-dibromothiophene-2-carboxamide |

InChI |

InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9) |

InChI-Schlüssel |

DNTNPJIUEVMHHF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1Br)C(=O)N)Br |

Synonyme |

3,5-dibroMothiophene-2-carboxaMide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)